molecular formula C21H18ClF5N2O4 B15144598 5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one CAS No. 1152781-51-5

5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one

Cat. No.: B15144598
CAS No.: 1152781-51-5
M. Wt: 492.8 g/mol
InChI Key: GVVXAENDJXFVQE-VQTJNVASSA-N
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Description

5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one is a complex organic compound with a unique structure that includes multiple fluorine atoms, a chloro group, and a methoxy group

Preparation Methods

The synthesis of 5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the fluorine atoms: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the chloro and methoxy groups: These groups can be introduced through nucleophilic substitution reactions using appropriate chloro and methoxy reagents.

    Formation of the final product: The final step involves coupling the intermediate with the appropriate amine under basic conditions to form the desired compound.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chloro and fluoro groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the methoxy and chloro groups.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, it can be explored as a potential drug candidate for various diseases, including cancer and infectious diseases.

    Materials Science: The compound’s fluorine content makes it a candidate for use in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

    Biological Studies: It can be used as a probe to study biological processes, particularly those involving fluorine-containing compounds.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of multiple fluorine atoms enhances its binding affinity and selectivity, making it a potent inhibitor of certain biological pathways.

Comparison with Similar Compounds

Similar compounds to 5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one include:

    Quinolone derivatives: These compounds share the quinoline core structure and have similar biological activities.

    Fluorinated aromatic compounds: These compounds contain multiple fluorine atoms and exhibit unique chemical and physical properties.

    Chloro-substituted aromatic compounds: These compounds have chloro groups that contribute to their reactivity and biological activity.

The uniqueness of this compound lies in its combination of multiple functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1152781-51-5

Molecular Formula

C21H18ClF5N2O4

Molecular Weight

492.8 g/mol

IUPAC Name

5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one

InChI

InChI=1S/C21H18ClF5N2O4/c1-32-9-20(31,21(25,26)27)19(12-3-5-15(33-2)18(24)17(12)22)29-14-8-10(23)7-13-11(14)4-6-16(30)28-13/h3-8,19,29,31H,9H2,1-2H3,(H,28,30)/t19-,20+/m0/s1

InChI Key

GVVXAENDJXFVQE-VQTJNVASSA-N

Isomeric SMILES

COC[C@@]([C@H](C1=C(C(=C(C=C1)OC)F)Cl)NC2=CC(=CC3=C2C=CC(=O)N3)F)(C(F)(F)F)O

Canonical SMILES

COCC(C(C1=C(C(=C(C=C1)OC)F)Cl)NC2=CC(=CC3=C2C=CC(=O)N3)F)(C(F)(F)F)O

Origin of Product

United States

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